molecular formula C4H10N4O4 B1204108 Tartaric acid dihydrazide CAS No. 54789-92-3

Tartaric acid dihydrazide

Cat. No. B1204108
CAS RN: 54789-92-3
M. Wt: 178.15 g/mol
InChI Key: MDJZGXRFYKPSIM-UHFFFAOYSA-N
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Description

Tartaric acid dihydrazide is a chemical compound with the molecular formula C4H10N4O4 . It is also known as (2R,3R)-2,3-Dihydroxysuccinohydrazide . Tartaric acid, from which this compound is derived, is a carboxylic acid found in many vegetables and fruits such as bananas, grapes, and tamarinds .


Molecular Structure Analysis

Tartaric acid dihydrazide has a molecular weight of 178.147 Da . It contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 N hydrazine bonds, 2 hydroxyl groups, and 2 secondary alcohols .


Physical And Chemical Properties Analysis

Tartaric acid dihydrazide is a white crystalline powder . It has a density of 1.626g/cm^3, a boiling point of 724.9°C at 760 mmHg, and a flash point of 392.2°C . It also has a molecular weight of 178.15 .

Scientific Research Applications

  • Protein Carboxyl Groups Cross-Linking : L-(+)-tartaric acid dihydrazide has been used in protein chemistry. It was coupled to the purple membrane from Halobacterium halobium, facilitating the formation of bacteriorhodopsin dimers, trimers, and higher polymers. This demonstrates its utility in protein cross-linking reactions (Renthal, 2009).

  • Asymmetric Synthesis : Tartaric acid is an ideal asymmetric catalyst for various chemical reactions. For instance, it catalyzed an enantioselective [4 + 2] cycloaddition of isochromene acetals and vinylboronates, producing dihydronaphthalenes and dihydrobenzofluorene products with high enantioselectivity and excellent diastereoselectivities (Luan et al., 2015).

  • Catalysis in Organic Synthesis : Similarly, tartaric acid catalyzes the asymmetric addition of vinylboronates to N-acyl quinoliniums, producing highly enantioenriched dihydroquinolines. This highlights its role in activating catalysts in organic synthesis (Kodama et al., 2011).

  • Material Science : In the field of material science, tartaric acid has been used for the production of sustainable Portland-free CSA-based mortars, acting as a superplasticizer and extending the pot-life of mortars (Coppola et al., 2018).

  • Pharmaceuticals and Health : Tartaric acid shows potential in pharmaceutical applications. It has been identified as having antihypertensive properties, with studies showing its capability to balance blood pressure (Kousar et al., 2022).

  • Corrosion Resistance : In aerospace applications, tartaric acid is added to sulfuric acid anodizing baths to enhance the corrosion resistance of aluminum alloys, demonstrating its utility in improving material durability (Curioni et al., 2009).

  • Environmental Applications : Tartaric acid has been used for the removal of heavy metals from contaminated soil, showcasing its environmental remediation potential (Ke et al., 2006).

Safety And Hazards

When handling tartaric acid dihydrazide, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O4/c5-7-3(11)1(9)2(10)4(12)8-6/h1-2,9-10H,5-6H2,(H,7,11)(H,8,12)/t1-,2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJZGXRFYKPSIM-JCYAYHJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NN)O)(C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)NN)O)(C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tartaric acid dihydrazide

CAS RN

54789-92-3
Record name 2,3-Dihydroxy- (2R,3R)butanedioic acid 1,4-dihydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54789-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tartaric acid dihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054789923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [R-(R*,R*)]-tartarohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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